[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile
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Overview
Description
[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile: is an organic compound characterized by the presence of a biphenyl structure substituted with a methylsulfonyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, where a suitable sulfonyl chloride reacts with the biphenyl compound in the presence of a base.
Addition of Acetonitrile Group:
Industrial Production Methods: Industrial production of [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The biphenyl core allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Biochemical Probes: The compound can serve as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine:
Drug Development: It is explored as a potential scaffold for the development of new therapeutic agents targeting specific biological pathways.
Industry:
Polymer Production: The compound is used in the synthesis of specialty polymers with unique mechanical and thermal properties.
Mechanism of Action
The mechanism by which [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] methanol
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] chloride
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] bromide
Comparison:
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and potential applications compared to its analogs with different substituents.
- The acetonitrile group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H13NO2S |
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Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-[4-(4-methylsulfonylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10H2,1H3 |
InChI Key |
MJECLNKKLCGQHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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